Product packaging for 2-N-ethyl-1,3,5-triazine-2,4-diamine(Cat. No.:CAS No. 30368-49-1)

2-N-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3258366
CAS No.: 30368-49-1
M. Wt: 139.16 g/mol
InChI Key: ZCMOXKOUKFOYFB-UHFFFAOYSA-N
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Description

2-N-ethyl-1,3,5-triazine-2,4-diamine, also widely known as Deisopropylatrazine, is a diamine-substituted 1,3,5-triazine compound with the molecular formula C 5 H 8 ClN 5 . It is a key intermediate and metabolite in the family of s -triazine chemicals. This high-purity compound is provided for use in chemical and pharmaceutical research applications. 1,3,5-Triazine derivatives are a prominent scaffold in medicinal chemistry with documented anticancer potential. Research indicates that structurally related triazine derivatives can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in various human cancer cell lines, including colon cancer models . The mechanism of action for these active compounds often involves the attenuation of intracellular signaling pathways, making the triazine core a valuable structure for developing novel chemotherapeutic agents . Furthermore, 1,3,5-triazine derivatives are recognized for their role as enzyme inhibitors, targeting proteins such as phosphatidylinositol 3-kinases (PI3K) and dihydrofolate reductase (DHFR), which are critical in tumorigenesis . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals. The handling of this chemical requires a laboratory setting with appropriate safety controls. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N5 B3258366 2-N-ethyl-1,3,5-triazine-2,4-diamine CAS No. 30368-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-ethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMOXKOUKFOYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293948
Record name N2-Ethyl-1,3,5-triazine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30368-49-1
Record name N2-Ethyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30368-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 N Ethyl 1,3,5 Triazine 2,4 Diamine and Its Analogs

Conventional Synthetic Approaches

Conventional methods for synthesizing the 1,3,5-triazine (B166579) core have been well-established for decades. These approaches typically rely on readily available starting materials and proceed through predictable reaction mechanisms, forming the foundation of triazine chemistry.

The most common and versatile starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. scholarsresearchlibrary.comwikipedia.org This precursor's high reactivity allows for the sequential nucleophilic substitution of its three chlorine atoms. wikipedia.org A key feature of this method is the ability to control the substitution pattern by carefully managing the reaction temperature, as the reactivity of the remaining chlorine atoms decreases after each substitution. nih.govnih.gov

The synthesis of unsymmetrically substituted triazines, such as 2-N-ethyl-1,3,5-triazine-2,4-diamine, is achieved by a stepwise reaction with different nucleophiles. The general strategy involves:

First Substitution: Reaction of cyanuric chloride with the first amine, typically at a low temperature around 0°C. scholarsresearchlibrary.comnih.gov

Second Substitution: Introduction of the second amine at a higher temperature, often room temperature. nih.gov

Third Substitution: Displacement of the final chlorine atom, which requires more forcing conditions, such as heating to reflux temperatures. scholarsresearchlibrary.com

To synthesize the target compound, cyanuric chloride would be reacted sequentially with ethylamine (B1201723) and ammonia (B1221849). The order of introduction is important; typically, the less reactive amine is introduced first. scholarsresearchlibrary.com The reactions are often performed in solvents like acetone (B3395972) or in aqueous suspensions, with a base such as potassium carbonate or sodium bicarbonate added to neutralize the hydrochloric acid byproduct. scholarsresearchlibrary.comnih.gov

Table 1: Temperature-Controlled Sequential Substitution of Cyanuric Chloride

Substitution Step Typical Nucleophile Reaction Temperature Product Type
First Chlorine Amine / Alcohol 0 °C 2-Substituted-4,6-dichloro-1,3,5-triazine
Second Chlorine Amine / Alcohol Room Temperature 2,4-Disubstituted-6-chloro-1,3,5-triazine

| Third Chlorine | Amine / Alcohol | Reflux / High Temperature | 2,4,6-Trisubstituted-1,3,5-triazine |

This table illustrates the general conditions for the stepwise nucleophilic substitution on the cyanuric chloride ring.

The formation of the 1,3,5-triazine ring can also be accomplished through various cyclization reactions. While the cyclotrimerization of nitriles is a fundamental method, it typically produces symmetrically substituted triazines under harsh conditions. chim.it

More complex cyclization strategies have been developed to afford a wider range of triazine derivatives. One such approach involves the reaction of arylhydrazonomalononitriles with a substituted hydrazine (B178648) to form an amidrazone intermediate, which can then be cyclized to form the triazine ring. nih.gov Another pathway involves the diazotization of precursors like 3-amino-1H-pyrazole-4-carboxamides, followed by an intramolecular cyclization to yield a fused pyrazolotriazine system. beilstein-journals.org Although these specific examples lead to different triazine systems, they illustrate the general principle of constructing the heterocyclic core from acyclic or different heterocyclic precursors.

A significant conventional route to 2,4-diamino-1,3,5-triazines involves the condensation of biguanides (or their precursors like dicyandiamide (B1669379)/cyanoguanidine) with other molecules. chim.itresearchgate.net The reaction of a biguanide (B1667054) with an ester or acid anhydride (B1165640) is a well-documented method. nih.govnih.gov For instance, the hypoglycemic drug metformin, a biguanide, can be converted into a triazine derivative through reaction with an acid anhydride. nih.gov

To produce a 6-substituted-2,4-diaminotriazine, the most common method is the reaction of cyanoguanidine with a nitrile (R-CN). chim.it This places the 'R' group from the nitrile onto the C6 position of the triazine ring. However, for the synthesis of this compound, where the ethyl group is on a nitrogen atom, a different strategy is required. This would involve the cyclocondensation of an N-substituted biguanide, such as ethylbiguanide, with a reagent like ethyl formate (B1220265) in the presence of a strong base like sodium methoxide. nih.gov

Advanced and Green Synthetic Protocols

In response to the growing need for environmentally sustainable and efficient chemical processes, advanced synthetic methods utilizing microwave and ultrasound energy have been applied to the synthesis of triazines. These "green" protocols offer substantial improvements over conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and organic chemistry, significantly accelerating the synthesis of 1,3,5-triazines. monash.eduresearchgate.net The primary advantages of this technology include dramatically reduced reaction times (from hours to minutes), increased product yields, fewer side products, and simpler work-up procedures. researchgate.netbenthamdirect.com

MAOS has been successfully applied to nearly all conventional triazine syntheses, including:

Reactions with Cyanuric Chloride: Microwave irradiation facilitates the rapid sequential substitution of chlorine atoms, including the often sluggish final substitution. chim.itbenthamdirect.com

Biguanide/Nitrile Condensations: The reaction between dicyandiamide and nitriles to form 2,4-diamino-1,3,5-triazines is particularly efficient under microwave irradiation, often proceeding in minutes with high yields and without the need for a solvent. researchgate.netrsc.org

Multi-component Reactions: One-pot, three-component syntheses of 6,N²-diaryl-1,3,5-triazine-2,4-diamines have been effectively carried out using microwave assistance. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazine Derivatives

Synthesis Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Quinolone based s-triazines 8-12 hours 5-15 minutes Increased yield, 90-95% time reduction researchgate.net
2,4-Diamino-1,3,5-triazines 24 hours 10 minutes Good yield researchgate.netrsc.org

This table provides a comparative overview of the significant efficiency gains achieved by using microwave irradiation in triazine synthesis.

The use of ultrasonic irradiation, or sonochemistry, represents another green and efficient approach to synthesizing heterocyclic compounds, including 1,3,5-triazines. clockss.orgnih.gov This technique uses the energy from acoustic cavitation to accelerate reactions, offering mild conditions, short reaction times, and high efficiency. clockss.org

Ultrasound has been shown to be highly effective for synthesizing triazine derivatives. For example, the synthesis of 1,3,5-triazines from cyanuric chloride can be conducted in water using sonochemistry, resulting in a process that is significantly more environmentally friendly than classical methods. nih.gov This approach can yield the desired products in as little as five minutes with yields exceeding 75%. nih.gov In other studies, ultrasound-assisted synthesis of triazine derivatives at 40°C for 30-60 minutes resulted in yields up to 96%, a substantial improvement over conventional refluxing methods that required 4-5 hours. mdpi.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Triazine Derivatives

Synthesis Type Conventional Method (Time, Yield) Ultrasound Method (Time, Yield) Key Advantage Reference
1,3,5-Triazine Derivatives 5-6 hours, 69% 30-35 minutes, 84% Faster, higher yield mdpi.com
1,3,5-Triazine Hydrazones 4-5 hours 30-60 minutes, up to 96% Significant rate and yield improvement mdpi.com

This table highlights the benefits of sonochemistry, demonstrating its ability to dramatically reduce reaction times and improve yields under mild, eco-friendly conditions.

Phase Transfer Catalysis in Triazine Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. In the synthesis of 1,3,5-triazine derivatives, PTC can enhance reaction rates, improve yields, and allow for milder reaction conditions by transporting a reactant from one phase to another where the reaction occurs.

While direct examples detailing the use of PTC for the specific synthesis of this compound are not prominently featured in the provided literature, the principles of PTC are broadly applicable to the nucleophilic substitution reactions common in triazine chemistry. The synthesis of substituted triazines often starts from cyanuric chloride, where sequential displacement of chloride ions by amines or other nucleophiles occurs. mdpi.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the transfer of the amine nucleophile from an aqueous or solid phase to an organic phase containing the triazine substrate, thereby accelerating the reaction. This methodology avoids the need for harsh, anhydrous conditions and can lead to more efficient and selective syntheses.

Solvent-Free and Environmentally Benign Conditions

The development of environmentally benign and solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.orgkaust.edu.sa Several innovative approaches have been applied to the synthesis of 2,4-diamino-1,3,5-triazine analogs.

Microwave-assisted synthesis has emerged as a particularly effective green procedure. rsc.orgnih.gov This method often leads to a significant reduction in reaction time and can be performed with minimal or no solvent. For instance, 2,4-diamino-1,3,5-triazines have been successfully prepared by the reaction of dicyandiamide with nitriles under microwave irradiation, a process noted for its simplicity and reduced use of solvents during both synthesis and purification. rsc.org Another study details a one-pot, microwave-assisted synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov

Sonochemistry, which utilizes ultrasound to initiate and accelerate chemical reactions, presents another green alternative. A sonochemical protocol for synthesizing 1,3,5-triazine derivatives has been developed that uses water as the solvent and can produce high yields (over 75%) in as little as five minutes. nih.gov This method is highlighted as being significantly "greener" than conventional heating approaches. nih.gov

Solvent-free reactions, where a reagent or catalyst may also act as the solvent, offer another pathway to greener synthesis. nih.gov For example, dibromomethane (B42720) has been used as both a catalyst and a reaction medium in the synthesis of triazine-heterocycle azacyanines, achieving yields of over 80%. nih.gov Additionally, the use of polyethylene (B3416737) glycol 400 (PEG 400) as a green, recyclable solvent has proven to be an efficient replacement for hazardous solvents like methyl and ethyl cellosolves in the synthesis of guanamines (1,3,5-triazine-2,4-diamines). researchgate.net

Table 1: Comparison of Environmentally Benign Synthetic Methods for Triazine Analogs

Method Key Features Reactants/Solvent Typical Yield Reference
Microwave Irradiation Rapid reaction times, reduced solvent use. Dicyandiamide, nitriles Not specified rsc.org
Microwave Irradiation One-pot, three-component reaction. Cyanoguanidine, aldehydes, amines Not specified nih.gov
Sonochemistry Very short reaction time (5 mins), uses water as solvent. Various amines, cyanuric chloride derivatives >75% nih.gov
Solvent-Free Dibromomethane acts as both catalyst and solvent. Di(2-pyridyl)amine, dibromomethane >80% nih.gov
Green Solvent PEG 400 replaces hazardous solvents. Biguanides, arylallyl alcohols 26-83% researchgate.net

Optimization of Synthetic Routes and Yield Enhancement

Optimizing synthetic routes to maximize yield and purity is a critical aspect of chemical manufacturing. wikipedia.org For this compound and its analogs, optimization involves a careful selection of reaction conditions, catalysts, and purification methods.

A selective approach for synthesizing N-( nih.govrsc.orggoogle.comtriazine-2-yl) amides and α-ketoamides from 2-amino nih.govrsc.orggoogle.comtriazines and ketones demonstrates a successful optimization strategy. nih.gov The study systematically optimized reaction conditions, including the choice of catalyst, solvent, and oxidant, to achieve high chemoselectivity and good functional group tolerance under mild conditions. For example, the use of a copper(I) chloride (CuCl) catalyst with iodine (I₂) as an oxidant in dimethyl sulfoxide (B87167) (DMSO) at 120 °C under a nitrogen atmosphere was found to be optimal for producing N-( nih.govrsc.orggoogle.comtriazine-2-yl) α-ketoamides in yields ranging from 75% to 99%. nih.gov

The scope of this optimized protocol was explored with various 2-amino nih.govrsc.orggoogle.comtriazine derivatives, including those with N,N-diethylamino, morpholino, pyrrolidino, and piperidino substituents, all of which provided the desired products in excellent yields. nih.gov This highlights how systematic optimization can lead to a general and highly efficient synthetic method.

Table 2: Optimization of Reaction Conditions for N-( nih.govrsc.orggoogle.comtriazine-2-yl) α-ketoamide Synthesis

Entry Catalyst Oxidant Solvent Temperature (°C) Atmosphere Yield (%) Reference
1 CuCl I₂ DMSO 120 N₂ 75-99% nih.gov
2 Cu salts I₂ Various 120 O₂ Variable nih.gov

Reaction Chemistry and Transformations of 2 N Ethyl 1,3,5 Triazine 2,4 Diamine

Nucleophilic Substitution Reactions at the Triazine Ring

The 1,3,5-triazine (B166579) ring is characteristically electron-deficient, making it highly susceptible to nucleophilic aromatic substitution. This reactivity is most pronounced in its halogenated precursors, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as a common starting material for the synthesis of substituted triazines like 2-N-ethyl-1,3,5-triazine-2,4-diamine.

The substitution of the chlorine atoms on cyanuric chloride is a sequential process, and the reactivity of the remaining chlorine atoms decreases as more substituents are added to the ring. nih.gov This is due to the introduction of electron-donating groups, which reduces the electrophilicity of the carbon atoms in the triazine ring. researchgate.net The reaction conditions can be precisely controlled to achieve selective substitution. Typically, the first substitution can be carried out at low temperatures (0–5°C), the second at room temperature, and the third often requires heating or reflux conditions. frontiersin.org

The order of nucleophile addition is critical for synthesizing non-symmetrical triazines. semanticscholar.org Studies have established a preferential order of incorporation for different nucleophiles, which is generally found to be alcohols > thiols > amines. frontiersin.org Once an amine is incorporated onto the s-triazine ring, it becomes significantly more difficult to substitute the remaining positions with other nucleophiles, apart from another amine. semanticscholar.org This principle governs the synthesis of this compound and its derivatives, where sequential reactions with ammonia (B1221849) (or a primary amine) and ethylamine (B1201723) on a dichlorotriazine precursor are employed.

Derivatization Strategies for Functional Group Modification

The this compound scaffold can be extensively modified to introduce a variety of functional groups, thereby tuning its physicochemical and biological properties. These strategies primarily involve the introduction of new substituents at the remaining reactive site on the triazine ring (if any) or modification of the existing amino groups.

Introduction of Alkyl and Aryl Substituents

Alkyl and aryl groups can be introduced onto the triazine ring through various synthetic methods. One common approach involves the reaction of a halogenated triazine intermediate with appropriate alkylating or arylating agents. For instance, a one-pot, microwave-assisted method has been developed for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov This method proceeds through a three-component condensation followed by rearrangement and dehydrogenative aromatization to yield the desired diaryl-substituted triazine. nih.gov

Palladium-catalyzed cross-coupling reactions are also powerful tools for N-arylation. cmu.edu While these methods are often applied to the synthesis of alkyldiarylamines from primary amines and aryl bromides, the principles can be adapted for the functionalization of the amino groups on the triazine ring. cmu.edu Furthermore, innovative photoinduced methods have been developed for the C-alkylation and C-arylation of triazine systems, offering an eco-friendly pathway that can even be powered by sunlight. researchgate.netrsc.orgnih.gov

A summary of representative synthetic methods for introducing alkyl and aryl substituents is presented below.

Representative Synthetic Methods for Alkyl/Aryl Triazine Derivatives
Method Reagents Key Features
Microwave-Assisted One-Pot Synthesis Cyanoguanidine, Aromatic Aldehydes, Arylamines Efficient, one-pot procedure for diaryl derivatives. nih.gov
Palladium-Catalyzed N-Arylation Aryl Halides, Pd(OAc)2/(rac)-BINAP Effective for coupling amines with aryl groups. cmu.edu

Incorporation of Heterocyclic Moieties

Heterocyclic groups are prevalent in pharmacologically active molecules and can be readily incorporated into the 2,4-diamino-1,3,5-triazine structure. wikipedia.org This is typically achieved by reacting a chlorinated triazine precursor with a nucleophilic heterocyclic compound.

For example, various 2,4-diamino-1,3,5-triazine derivatives bearing heterocyclic moieties have been synthesized and evaluated for their biological activities. These include compounds where the remaining position on the triazine ring is substituted with groups like 4-phenylpiperazine or where the amino groups themselves are part of a heterocyclic system. nih.govmdpi.com The synthesis often involves the reaction of a 2-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetonitrile intermediate with a heterocyclic amine. nih.gov

Another strategy involves linking the triazine core to other heterocyclic systems, such as coumarins or imino-coumarins, to create hybrid molecules. mdpi.comresearchgate.net These syntheses can be achieved by reacting 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with substituted 2-hydroxybenzaldehydes. mdpi.comresearchgate.net The resulting hybrid structures combine the features of both heterocyclic systems. mdpi.com The crystal structure of a 2,4-diamino-triazine derivative bearing a 1-phenylpyrazol-3-yl group has also been reported. rsc.org

Selective Functionalization of Amine Groups

The two amine groups in this compound—the primary amine (-NH2) and the secondary ethylamine (-NHCH2CH3)—exhibit different nucleophilicity and steric hindrance, allowing for selective functionalization. The primary amine is generally more reactive towards electrophiles than the more sterically hindered secondary amine.

This difference in reactivity can be exploited to achieve selective N-alkylation or N-arylation. For instance, palladium-catalyzed N-arylation can be performed sequentially. A primary amine can first be mono-arylated, and then a second, different aryl group can be introduced using a modified catalyst system to form an unsymmetrical diarylamine. cmu.edu This stepwise approach allows for precise control over the substitution pattern.

Furthermore, Density Functional Theory (DFT) calculations have been used to study the mechanisms of amine-mediated reactions, such as the ring-opening polymerization of N-carboxyanhydrides. nih.govfrontiersin.org These studies confirm that the rate-determining step is the nucleophilic attack of the amine on a carbonyl group, providing fundamental insights into the reactivity of amine functionalities that are applicable to their selective modification on the triazine core. nih.govfrontiersin.org

Oxidative and Reductive Transformation Pathways of the Triazine Core

The 1,3,5-triazine ring is generally stable to oxidation due to its aromatic and electron-deficient nature. However, the core can undergo reductive transformations under specific conditions. Studies on related triazine compounds, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have shown that the triazine ring can be reduced by naturally occurring minerals.

In batch experiments, RDX was shown to be transformed in the presence of pyrite (B73398) (FeS₂) and magnetite (Fe₃O₄). nih.gov The reduction process led to the formation of ammonium (B1175870) (NH₄⁺) as a breakdown product, indicating the cleavage and reduction of the triazine ring structure. nih.gov The rate of this reductive transformation was influenced by pH and the specific mineral present, with pyrite generally showing higher reactivity than magnetite. nih.gov These findings suggest that the triazine core of compounds like this compound may also be susceptible to abiotic reductive degradation pathways in specific environmental or chemical systems, particularly those rich in Fe(II)-bearing minerals. nih.gov

Tautomerism and Isomerization Studies

This compound can exist in different tautomeric forms due to the potential for proton migration between the ring nitrogen atoms and the exocyclic amino groups. The amino-imino tautomerism is a key characteristic of aminotriazines. While the diamino form is generally predominant, the equilibrium can be influenced by the solvent, temperature, and the nature of the substituents.

Furthermore, rotational isomerism (or the existence of rotamers) is possible due to restricted rotation around the C-N bonds connecting the exocyclic amino groups to the triazine ring. This restriction arises from the partial double-bond character of the C-N bond. Variable temperature NMR spectroscopy has been used to study this phenomenon in related 2,4-diamino-1,3,5-triazine derivatives. rsc.org Such studies allow for the calculation of the free energy of activation for rotation, providing quantitative data on the energy barrier between different conformational isomers. rsc.org Methods have also been developed for the selective preparation of specific tautomeric forms of highly substituted triazines through controlled recrystallization from selected solvents. google.com

Advanced Spectroscopic and Characterization Methodologies for Triazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of triazine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural analysis of organic molecules, including triazine compounds. mdpi.com The triazine ring is an electron-deficient system, which influences the chemical shifts of the protons and carbons attached to it.

In ¹H NMR, the protons of the ethyl group in 2-N-ethyl-1,3,5-triazine-2,4-diamine would exhibit characteristic signals. The methylene (B1212753) (-CH₂) protons adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the neighboring methyl (-CH₃) protons. The methyl protons would, in turn, appear as a triplet. The protons of the amino (-NH₂) groups and the N-H proton of the ethylamino group would appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature. tdx.cat

In ¹³C NMR, the carbon atoms of the triazine ring are highly deshielded and typically resonate at low field (high ppm values), often in the range of 165-175 ppm. chemicalbook.comchemicalbook.com The carbons of the N-ethyl substituent would appear at higher field, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and triazine structures.

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H-NH₂4.5 - 6.5Broad Singlet
¹H-NH-5.0 - 7.0Broad Singlet/Triplet
¹H-CH₂-3.2 - 3.6Quartet (q)
¹H-CH₃1.1 - 1.4Triplet (t)
¹³CC (triazine ring)165 - 172Singlet
¹³C-CH₂-35 - 45Singlet
¹³C-CH₃13 - 18Singlet

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. youtube.comgrantome.com For substituted triazines, a significant dynamic process is the restricted rotation around the carbon-nitrogen (C-N) bond connecting the amino substituents to the triazine ring. tdx.cat This restricted rotation arises from the partial double bond character of the exocyclic C-N bond, a consequence of the delocalization of the nitrogen lone pair into the electron-deficient triazine ring.

At room temperature, if the rotation around the C-N bond of the ethylamino group is fast, the NMR spectrum will show time-averaged signals. nih.govnih.gov However, upon cooling, the rate of rotation slows down. If the rotation becomes slow enough on the NMR timescale, separate signals for different rotational isomers (rotamers) may be observed. tdx.cat Variable-temperature NMR studies can, therefore, provide quantitative information about the energy barrier to this rotation, offering insights into the electronic and steric effects governing the molecule's conformational flexibility. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. mdpi.com For this compound, electron impact (EI) ionization would typically be used.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of triazine derivatives is often characterized by several key pathways. A common fragmentation involves the loss of the alkyl substituent from the exocyclic amino group. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a dominant pathway for aliphatic amines and would result in the loss of a methyl radical (•CH₃) to form a stabilized iminium cation. libretexts.orgdocbrown.info

Another characteristic fragmentation pattern for s-triazines involves the cleavage of the triazine ring itself. arkat-usa.org These pathways can be complex but often involve the sequential loss of small neutral molecules like HCN or cyanamide. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition and lending further confidence to the structural assignment. mdpi.com

Table 2: Potential Mass Spectrometry Fragments for this compound (Based on fragmentation patterns of similar triazine compounds)

m/z Value Proposed Fragment Ion Possible Neutral Loss
139[C₅H₉N₅]⁺Molecular Ion (M⁺)
124[C₄H₆N₅]⁺•CH₃ (from α-cleavage)
110[C₄H₈N₄]⁺•CH₂NH
110[C₃H₄N₅]⁺•C₂H₅ (from ethyl group)
96[C₃H₆N₄]⁺•CH₂N₃
85[C₂H₅N₄]⁺C₃H₄N
68[C₂H₄N₃]⁺C₃H₅N₂

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These methods are excellent for identifying functional groups.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amino groups are expected in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group's methylene and methyl groups will appear around 2850-3000 cm⁻¹. The triazine ring itself has several characteristic vibrational modes, including ring stretching vibrations (C=N and C-N) which typically appear in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net Ring "breathing" modes and other deformations are found at lower wavenumbers. researchgate.net

Raman spectroscopy, which relies on the change in polarizability during a vibration, is particularly sensitive to the symmetric vibrations of the homo-nuclear bonds and the triazine ring. ksu.edu.sa Therefore, the symmetric stretching and breathing modes of the triazine ring would be expected to give strong signals in the Raman spectrum. scispace.comacs.org

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3500N-H Stretch-NH₂, -NH-
2850 - 3000C-H Stretch-CH₂-, -CH₃
~1620 - 1680N-H Bend (Scissoring)-NH₂
~1550 - 1600C=N Ring StretchTriazine Ring
~1400 - 1480C-N Ring StretchTriazine Ring
~1380C-H Bend (Symmetric)-CH₃
~810Ring Out-of-Plane BendTriazine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The triazine core contains both π-bonding electrons and non-bonding (n) electrons on the nitrogen atoms.

The UV-Vis spectrum of triazine derivatives is typically characterized by two main types of electronic transitions: π→π* and n→π* transitions. shu.ac.uk

π→π transitions:* These are generally high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For s-triazine, these bands appear in the far-UV region.

n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital of the triazine ring. hw.ac.ukubc.ca These absorptions are typically of lower intensity.

The presence of amino and ethylamino substituents on the triazine ring acts as auxochromes. These electron-donating groups can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted s-triazine. mdpi.com This is due to the interaction of the nitrogen lone pairs with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a compound in the solid state. mdpi.com This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

For this compound, an XRD analysis would reveal the planarity of the 1,3,5-triazine (B166579) ring. mdpi.comresearchgate.net It would also provide precise data on the C-N bond lengths both within the ring and for the exocyclic amino groups. The exocyclic C-N bonds are expected to be shorter than a typical C-N single bond, confirming their partial double bond character.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. For this compound, this analysis provides the percentage composition of its constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which can then be compared against the theoretical values derived from its molecular formula, C₅H₉N₅. nih.gov This comparison is crucial for confirming the purity and identity of the compound.

The theoretical elemental composition is calculated from the molecular weight of the compound and the atomic weights of its constituent atoms. The molecular weight of this compound is 139.16 g/mol . nih.gov

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the substance. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the quantities of each element present. The results are then expressed as a percentage of the total sample mass.

Interactive Data Table: Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01560.0543.16
Hydrogen (H)1.00899.0726.52
Nitrogen (N)14.01570.0550.32
Total 139.172 100.00

Advanced Surface Characterization Techniques (e.g., XPS, XANES for theoretical studies)

Advanced surface-sensitive spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) are powerful, albeit largely theoretical in the context of this specific molecule, for elucidating the electronic structure and chemical environment of atoms within triazine compounds.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS could theoretically be used to probe the different chemical environments of the carbon and nitrogen atoms.

The triazine ring contains nitrogen atoms in C-N=C bonds, while the diamine and ethyl groups contain nitrogen in C-NH₂ and C-NH-C₂H₅ configurations, respectively. These distinct chemical environments would result in slightly different binding energies for the N 1s core level electrons, appearing as separate or convoluted peaks in the XPS spectrum. For instance, studies on hexahydro-1,3,5-trinitro-s-triazine (RDX) have shown that the nitrogens within the triazine ring can be distinguished by XPS. uprm.edu Similarly, the carbon atoms in the triazine ring (N-C=N), the ethyl group (CH₂ and CH₃), would also be distinguishable in the C 1s spectrum. Analysis of related s-triazine structures shows that XPS can differentiate between carbons in various local environments. iphy.ac.cn

X-ray Absorption Near-Edge Structure (XANES)

XANES provides information about the local geometric and electronic structure of the absorbing atom. It is particularly sensitive to the formal oxidation state and coordination chemistry. Theoretical studies on s-triazine and its derivatives have demonstrated that the C-1s XANES spectra are highly dependent on the molecular structure. iphy.ac.cniphy.ac.cn

For this compound, a theoretical C-1s XANES spectrum would be expected to show distinct features corresponding to excitations of the 1s electron to unoccupied molecular orbitals (e.g., π* and σ* orbitals). The positions and intensities of these features would be characteristic of the triazine ring and its substituents. Theoretical calculations have shown that different adsorbed configurations of s-triazine on a surface produce markedly distinctive XANES spectra. iphy.ac.cn This suggests that XANES could be a powerful tool to study the interaction of this compound with surfaces, for example, in applications related to the development of new materials. iphy.ac.cntaylorfrancis.com The technique has been shown to be more sensitive to structural changes than XPS in some cases, making it a valuable complementary method. iphy.ac.cn

Applications of 2 N Ethyl 1,3,5 Triazine 2,4 Diamine and Its Derivatives in Advanced Materials Chemistry

Development of Functional Materials and Polymers

The structural rigidity and functional group accessibility of diamino-triazine derivatives make them excellent candidates for constructing robust and specialized materials.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high chemical stability, rich nitrogen content, and well-defined porosity, stemming from the strong aromatic covalent bonds of the triazine units. rsc.org These materials are typically synthesized through the trimerization of nitrile-functionalized monomers under ionothermal or acidic conditions. rsc.orgnih.gov However, an alternative strategy involves the polycondensation of pre-formed triazine-containing monomers, which circumvents harsh reaction conditions. nih.gov

In this context, 2-N-ethyl-1,3,5-triazine-2,4-diamine and its derivatives can serve as multifunctional building blocks. The diamino groups can undergo condensation reactions with other monomers, such as aldehydes or acyl chlorides, to form extended, porous networks. The ethyl group on one of the amines can modulate the framework's properties by influencing steric hindrance during assembly and modifying the final material's surface characteristics and solubility. The inherent porosity and high nitrogen content of CTFs make them attractive for applications in gas storage and separation, catalysis, and energy storage. rsc.orgnih.govpreprints.org The synthesis of CTFs can be achieved through various methods, including ionothermal synthesis, superacid-catalyzed polymerization, and amidine-based polycondensation. rsc.orgnih.gov

Table 1: Synthetic Strategies for Covalent Triazine Frameworks (CTFs)

Synthesis Method Precursor Type Typical Conditions Resulting Material Characteristics
Ionothermal Trimerization Aromatic Nitriles Molten ZnCl₂ salt, High Temperature (e.g., 400-600°C) Often amorphous or semi-crystalline, microporous, high thermal stability. rsc.orgpreprints.org
Superacid Catalyzed Method Aromatic Nitriles Strong acids (e.g., CF₃SO₃H) Can lead to crystalline frameworks under milder conditions than ionothermal synthesis. rsc.org
Amide/Amidine Condensation Aromatic Amides/Amidines P₂O₅ catalysis or condensation with aldehydes Allows for direct formation of triazine rings or linkage of pre-formed units. nih.govnih.gov

| Polymerization of Triazine Monomers | Multi-functionalized Triazines | Condensation reactions (e.g., with aldehydes) | Modular approach offering control over functionality. nih.gov |

Triazine derivatives are employed as monomers to synthesize new polymers with desirable properties such as high thermal stability, mechanical strength, and specific electronic characteristics. longchangchemical.comrsc.orgescholarship.org The presence of two primary/secondary amine groups in this compound allows it to act as a monomer in step-growth polymerization. For instance, it can react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and epoxy resins, respectively.

The incorporation of the triazine ring into the polymer backbone imparts significant thermal stability and rigidity. acs.org The ethyl substituent can enhance the processability of the resulting polymers by improving their solubility in organic solvents, a common challenge with rigid-rod polymers. Furthermore, triazine-based unimolecular initiators have been developed for controlled radical polymerization, producing polymers with low dispersities and well-defined molecular weights. rsc.orgescholarship.org This highlights the versatility of the triazine core in various polymerization mechanisms. Research has also explored the copolymerization of triazine-based monomers, such as 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) (TATA), with methacrylates to enhance the glass transition temperature (Tg) of the resulting copolymer. thejcdp.com

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, large-scale architectures from molecular building blocks. researchgate.net The 2,4-diamino-1,3,5-triazine moiety is a powerful and well-studied motif in this field due to its specific and strong hydrogen-bonding capabilities. nih.gov The two amino groups provide hydrogen bond donors, while the ring nitrogen atoms act as hydrogen bond acceptors.

This donor-donor-acceptor (DDA) and acceptor-donor-acceptor (ADA) hydrogen-bonding pattern allows derivatives of this compound to self-assemble into predictable and stable supramolecular structures. chim.it Depending on the substituents and conditions, these can include linear tapes, flat ribbons, or complex 3D networks. chim.itnih.gov The ethyl group can influence the packing of these assemblies, potentially disrupting planarity or creating specific channels within the supramolecular lattice. These organized structures are foundational for developing liquid crystals, gels, and other "smart" materials whose properties are governed by the collective behavior of the assembled molecules. nih.govrsc.org The study of hydrogen-bonded organic frameworks (HOFs) has gained significant attention for applications in catalysis, gas separation, and as electrode materials in rechargeable batteries due to their lightweight and porous nature. acs.org

Table 2: Hydrogen Bonding in Diamino-Triazine Assemblies

Supramolecular Assembly Key Interactions Resulting Structure Potential Application
Linear Tapes/Ribbons Double N-H---N hydrogen bonds between triazine molecules. One-dimensional chains or flat ribbons. chim.it Liquid crystals, anisotropic conductive materials. rsc.org
2D Sheets Inter-tape/ribbon hydrogen bonds or other weaker interactions. Two-dimensional layered structures. Sensor surfaces, separation membranes.

| 3D Networks | Additional hydrogen bonding sites or interpenetration of lower-dimensional structures. | Porous frameworks (HOFs). acs.org | Gas storage, catalysis, battery materials. acs.org |

Triazine Compounds as Ligands in Coordination Chemistry

The nitrogen atoms within the 1,3,5-triazine (B166579) ring are Lewis basic and can coordinate to metal ions, making triazine derivatives effective ligands in coordination chemistry. acs.orgmdpi.com This interaction is used to build coordination polymers and metal-organic frameworks (MOFs), where metal ions or clusters act as nodes connected by organic triazine-based linkers. mdpi.com

A molecule like this compound can act as a bidentate ligand, chelating to a metal center through one of the ring nitrogens and the nitrogen of an adjacent amino group. Alternatively, it can function as a bridging ligand, connecting two different metal centers to form extended 1D, 2D, or 3D structures. mdpi.combiointerfaceresearch.com The choice of metal ion, solvent, and the specific structure of the triazine ligand dictates the final topology and properties of the coordination polymer. acs.org These materials are of great interest for their applications in catalysis, magnetism, and luminescence. researchgate.netmdpi.com

Application in Optoelectronic Materials (e.g., OLEDs)

The 1,3,5-triazine core is inherently electron-deficient, a property that is highly advantageous for applications in optoelectronic materials. nih.gov Triazine derivatives are widely used as electron-transporting or hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org Their high electron affinity facilitates the injection and transport of electrons, leading to more efficient device performance.

By functionalizing the triazine core with electron-donating groups, such as the diamino substituents in this compound, a molecule with an intramolecular "push-pull" character can be created. This structure can be tuned to control the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Such tuning is critical for optimizing charge injection and transport and for developing materials with specific photoluminescent properties, including those for thermally activated delayed fluorescence (TADF) emitters. rsc.org Star-shaped molecules with a central triazine core have been extensively explored for use in organic solar cells and other optical devices. nih.govproceedings.science

UV Absorption Properties and UV Absorber Development

Triazine-based compounds are a prominent class of ultraviolet (UV) absorbers, widely used to protect polymers, coatings, and other materials from photodegradation caused by sunlight. longchangchemical.comsarex.comuvabsorber.com Their mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy, a process facilitated by the conjugated π-electron system and the ability to undergo rapid, reversible intramolecular proton transfer. uvabsorber.com

Derivatives of 1,3,5-triazine, particularly those with hydroxylphenyl groups, exhibit strong absorbance across a broad UV spectrum, especially in the UVB and UVA regions. uvabsorber.comsarex.com Compared to older classes of UV absorbers like benzophenones and benzotriazoles, triazine-based absorbers often show superior performance due to:

High Photostability: They are resistant to degradation upon prolonged light exposure. nih.gov

High Thermal Stability: They can withstand high processing temperatures required for many polymers. uvabsorber.comsarex.com

Low Volatility: They remain within the material for longer periods, ensuring lasting protection. sarex.com

Excellent Compatibility: They can be readily incorporated into various polymer matrices like polycarbonates and polyesters. longchangchemical.comsarex.com

The specific substitution pattern on the triazine ring, including groups like the ethylamino and amino functionalities on this compound, can be used to fine-tune the UV absorption spectrum and improve compatibility with the host material. researchgate.net The development of new triazine derivatives continues to be an active area of research for creating more effective and durable UV protection solutions. nih.govgoogle.com

Table 3: Comparison of UV Absorber Classes

Feature Triazines Benzotriazoles Benzophenones
UV Absorption Range Broad spectrum (UVA and UVB). uvabsorber.com Primarily UVA. Primarily UVB and some UVA.
Thermal Stability High, suitable for high-temperature processing. uvabsorber.comsarex.com Moderate. Moderate.
Photostability Very high photopermanence. sarex.com Good, but can be lower than triazines. sarex.com Lower photopermanence. sarex.com
Efficiency High efficiency, effective at low concentrations. uvabsorber.com Moderate efficiency. Lower efficiency.

| Primary Applications | High-performance plastics (e.g., polycarbonate, polyester), automotive coatings, textiles. longchangchemical.comsarex.com | General plastics, coatings. | Adhesives, elastomers. sarex.com |

Use as Corrosion Inhibitors in Material Protection

The application of triazine derivatives as corrosion inhibitors is a well-established area of research. nih.govresearchgate.net The efficacy of these compounds stems from the presence of multiple nitrogen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, and the planar structure of the triazine ring, which facilitates strong adsorption onto metal surfaces. nih.gov This adsorption forms a protective film that isolates the metal from the corrosive environment.

The mechanism of inhibition by triazine derivatives is typically of a mixed type, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.gov The strength of the inhibitor's adsorption and the resulting protective film are influenced by the nature of the substituents on the triazine ring. Electron-donating groups can enhance the electron density on the triazine ring, promoting stronger adsorption and higher inhibition efficiency. researchgate.net

The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. researchgate.net This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). researchgate.netscispace.com

Detailed research findings on aminotriazine (B8590112) derivatives highlight their effectiveness. For example, studies on hydrazino-s-triazine derivatives have shown excellent corrosion protection for steel in acidic chloride solutions, with inhibition efficiencies reaching as high as 95% at low concentrations. nih.gov Another study on triglycidyloxy tripropylamine (B89841) triazine (TGTPAT) reported an inhibition efficiency of 92.11% for E24 steel in a 1 M hydrochloric acid solution. researchgate.net These findings underscore the potential of the triazine scaffold in designing effective corrosion inhibitors.

To illustrate the performance of analogous compounds, the following table presents research findings for various aminotriazine derivatives as corrosion inhibitors.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2,4-Dihydrazino-6-methoxy-1,3,5-triazine (DHMeT)SteelAcidic Chloride25 ppm95 nih.gov
2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT)Mild Steel0.5 M HCl10 mM94.6 researchgate.net
Triglycidyloxy tripropylamine triazine (TGTPAT)E24 Steel1 M HCl10⁻³ M92.11 researchgate.net
N1,N2-bis(2-nitrobenzylidene)ethane-1,2-diamine Zn(II) ComplexMild Steel5.0 M HCl5x10⁻⁴ M90 imist.ma

Flame Retardant Applications

The inherent nitrogen content of the triazine ring makes it a valuable component in the formulation of flame retardants. nih.gov Nitrogen-based flame retardants primarily function in the gas phase by releasing non-combustible gases, such as ammonia (B1221849) and nitrogen, upon thermal decomposition. nih.gov These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process. nih.gov

Furthermore, triazine derivatives can exhibit a condensed-phase flame retardant mechanism, especially when used in synergy with phosphorus-containing compounds. nih.gov In this mode, the triazine moiety promotes the formation of a stable char layer on the surface of the burning material. nih.govresearchgate.net This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable gases. nih.govresearchgate.net

While direct studies on the flame retardant properties of this compound are scarce, research on other amino- and phosphorus-containing triazine derivatives provides valuable insights into its potential. For instance, the incorporation of DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) substituted aminophenyl-s-triazine derivatives into epoxy resins has been shown to significantly enhance their flame retardancy. nih.gov

The effectiveness of flame retardants is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in an oxygen-nitrogen mixture that will support the combustion of a material. iafss.orgspecialchem.com A higher LOI value indicates better flame retardancy. researchgate.net Another critical test is the UL-94 vertical burn test, which classifies materials based on their burning behavior.

Research on epoxy composites containing a DOPO-substituted aminophenyl-s-triazine (TAT-triDOPO) demonstrated a significant increase in the LOI value to 34.0% and achieved a V-0 rating in the UL-94 test with only a 5% loading of the flame retardant. nih.gov Similarly, epoxy resins with a DOPS-triazine-trione flame retardant (DOPS-THEIC) reached an LOI of 32.8% and a UL-94 V-0 rating. researchgate.net

The following table summarizes the flame retardant performance of materials containing various triazine derivatives.

Polymer MatrixFlame Retardant DerivativeLoading (%)LOI (%)UL-94 RatingReference
Epoxy ResinDOPO-substituted aminophenyl-s-triazine (TAT-triDOPO)534.0V-0 nih.gov
Epoxy ResinDOPS-triazine-trione (DOPS-THEIC)12.532.8V-0 researchgate.net
HDPEPoly(1,3-diaminopropane-1,3,5-triazine-o-bicyclic pentaerythritol (B129877) phosphate) (PDTBP) with APP-29.7V-0 researchgate.net

Environmental Transformation Pathways of Triazine Compounds Mechanistic Focus

Photolytic Degradation Mechanisms in Aqueous Systems

Photodegradation, or photolysis, is a primary mechanism for the breakdown of triazine compounds in aqueous environments when exposed to sunlight. csbsju.edu The process involves the absorption of light energy, leading to chemical changes in the molecule's structure.

The rate of photodecomposition of triazines in water is dependent on the specific compound and follows first-order kinetics. csbsju.edu Studies have shown that dark reactions are generally negligible, highlighting the importance of light in this degradation pathway. csbsju.edu The presence of substances like hydrogen peroxide can create a synergistic effect with UV radiation, accelerating the degradation process through the formation of highly reactive hydroxyl radicals. csbsju.eduscirp.org

The primary photolytic degradation pathways for chlorotriazines, the class to which the parent compounds of 2-N-ethyl-1,3,5-triazine-2,4-diamine belong, include:

Dechlorination-hydroxylation: The chlorine atom on the triazine ring is replaced by a hydroxyl group. This is often an initial step in the degradation cascade. csbsju.edu

N-Dealkylation: The alkyl side chains attached to the nitrogen atoms are cleaved. For instance, the formation of this compound (also known as deisopropylatrazine) from atrazine (B1667683) occurs through the loss of the isopropyl group. csbsju.educdc.gov Further degradation can lead to the removal of the ethyl group as well. csbsju.edu

Oxidation of Side Chains: The alkyl groups can be oxidized, leading to the formation of various transformation products. uoi.gr

These interconnected pathways result in a complex mixture of degradation products in the environment. csbsju.edu The use of photocatalysts like titanium dioxide (TiO2) under simulated solar light has also been shown to effectively degrade s-triazine herbicides, with half-lives ranging from approximately 10 to 40 minutes in experimental setups. uoi.gr

Interactive Table: Photodegradation of Selected Triazine Herbicides This table is interactive. You can sort the data by clicking on the headers.

Compound Initial Concentration (mg/L) Conditions Half-life (min) Reference
Atrazine 10 TiO2/Simulated Solar Light 10.8-38.3 uoi.gr
Propazine 10 TiO2/Simulated Solar Light 10.8-38.3 uoi.gr
Cyanazine 10 TiO2/Simulated Solar Light 10.8-38.3 uoi.gr
Prometryne 10 TiO2/Simulated Solar Light 10.8-38.3 uoi.gr

Hydrolytic Stability and Transformation Pathways

Hydrolysis is another critical chemical process that affects the persistence of triazine compounds in the environment. While photolysis is light-dependent, hydrolysis can occur in the absence of light. Triazines are generally more stable at a neutral pH but can hydrolyze more rapidly under acidic or alkaline conditions. researchgate.net

The primary hydrolytic transformation for chlorotriazines involves the replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, forming a hydroxy-triazine derivative. asm.org For example, atrazine hydrolyzes to form hydroxyatrazine. This reaction is a key detoxification step, as the resulting hydroxy metabolites are generally less phytotoxic.

Enzymes can catalyze the hydrolytic degradation of substituents on the s-triazine ring, eventually leading to the formation of cyanuric acid. nih.govnih.gov This intermediate is then further metabolized to ammonia (B1221849) and carbon dioxide. nih.govnih.gov The enzyme triazine hydrolase (TrzN), found in bacteria such as Arthrobacter aurescens TC1, specifically catalyzes the hydrolysis of atrazine to hydroxyatrazine. acs.orgnrel.gov

Chemical Biotransformation Pathways (focus on chemical changes, not ecological impact)

Microbial activity is a major driver of triazine degradation in soil and water. researchgate.net Various microorganisms have evolved enzymatic pathways to break down these compounds, using them as a source of nitrogen and sometimes carbon. nih.govnih.gov

The key chemical transformations in the biotransformation of s-triazines include:

Hydrolytic Dechlorination: As mentioned previously, the enzymatic removal of the chlorine atom is a common initial step, catalyzed by enzymes like atrazine chlorohydrolase (AtzA). nih.gov This converts a chlorinated triazine to its hydroxy analogue.

N-Dealkylation: Bacteria possess enzymes that sequentially remove the N-alkyl groups. The degradation of atrazine to this compound (deisopropylatrazine) is a result of this process. cdc.gov Further dealkylation of the ethyl group leads to the formation of 2,4-diamino-6-chloro-s-triazine (didealkylatrazine). cdc.gov

Hydrolytic Deamination: Following dealkylation, the amino groups can be hydrolytically removed. For instance, prometryn (B1678245) can be converted to 2-hydroxypropazine and then undergo two sequential deamination reactions to form N-isopropylammelide and finally cyanuric acid. nih.gov

Ring Cleavage: The ultimate fate of the triazine ring under aerobic microbial degradation is its cleavage. Following a series of hydrolytic steps that yield cyanuric acid, this ring compound is further hydrolyzed to ammonia and carbon dioxide. nih.gov

Some bacterial strains, like Nocardioides sp. strain C190, utilize sequential hydrolytic reactions to convert atrazine to hydroxyatrazine and then to N-ethylammelide. asm.org

Adsorption and Mobility Mechanisms in Environmental Matrices

The movement and bioavailability of triazine compounds like this compound in the environment are heavily influenced by their adsorption to soil particles and organic matter. mdpi.comupenn.edu Adsorption refers to the process where chemical molecules adhere to the surface of solids.

Key factors influencing the adsorption of triazines in soil include:

Soil Organic Matter: Organic matter content is a primary factor controlling the adsorption of triazine herbicides. upenn.edu Soils with higher organic matter content tend to exhibit stronger adsorption.

Clay Content and Type: The amount and type of clay minerals in the soil also play a role in the adsorption process. upenn.edu

pH: Soil pH can affect the chemical form of the triazine compound and the surface charge of soil colloids, thereby influencing adsorption. upenn.edu

Triazine herbicides are considered to have relatively high mobility and persistence in soils due to their good water solubility and long half-lives. mdpi.com The adsorption process is often described by isotherms, such as the Freundlich model, which has been shown to fit the adsorption of several triazine herbicides well. mdpi.com The strength of adsorption is quantified by the soil adsorption coefficient (Koc), which is normalized for organic carbon content. nih.gov A higher Koc value indicates stronger adsorption and lower mobility. The log Koc for triazines can range from 0.8 to 2.6, depending on the specific compound. nih.gov

The process of "aging" can occur, where over time, the bioavailability of triazine residues in soil decreases. This is linked to their increased sequestration within the soil matrix, making them less available for microbial degradation or plant uptake. nih.gov

Interactive Table: Factors Influencing Triazine Adsorption in Soil This table is interactive. You can sort the data by clicking on the headers.

Factor Influence on Adsorption Mechanism Reference
Organic Matter Increases Partitioning into organic phases upenn.edu
Clay Content Increases Surface interactions upenn.edu
Soil pH Variable Affects compound speciation and surface charge upenn.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-N-ethyl-1,3,5-triazine-2,4-diamine derivatives?

  • Methodological Answer : The synthesis typically involves multi-component condensation reactions. For example, microwave-assisted methods using cyanoguanidine, aromatic aldehydes, and arylamines in the presence of HCl yield intermediates, followed by dehydrogenative aromatization . Conventional methods include reacting aminotetrazole with carboxamides using POCl₃, followed by hydrazine hydrate and NaNO₂ . Key parameters include solvent selection (ethanol, methanol), reaction time, and temperature. Yields vary (28–58%), with purification via recrystallization .

Q. How do researchers characterize the purity and structural integrity of synthesized triazine-diamine compounds?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and melting point analysis are standard. For example, ¹H NMR shifts at δ 7.2–8.1 ppm confirm aromatic protons, while NH₂ groups appear at δ 5.5–6.5 ppm. Melting points (134–165°C) correlate with purity . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. Discrepancies in spectral data may indicate impurities or tautomeric forms .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of triazine-diamine analogs?

  • Methodological Answer : Antiproliferative activity is assessed via MTT assays using triple-negative breast cancer (MDA-MB-231) or other cell lines. IC₅₀ values are calculated from dose-response curves. For example, 6,N2-diaryl derivatives showed IC₅₀ values of 1–10 μM against MDA-MB-231 . Controls include cisplatin, and data normalization against solvent (DMSO) ensures accuracy .

Q. What safety protocols are essential when handling cytotoxic triazine compounds?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coats, chemical goggles), fume hoods for synthesis, and proper waste disposal. Toxicity is mitigated by limiting exposure duration and using low concentrations in assays. Solubility challenges (e.g., in water) may require DMSO, but residual solvent effects must be controlled .

Advanced Research Questions

Q. How can 3D-QSAR models be validated for predicting antiproliferative activity in triazine derivatives?

  • Methodological Answer : Validation involves:

  • Training/Test Sets : Split compounds into training (80%) and test (20%) sets.
  • Statistical Metrics : Use cross-validated correlation coefficient (q² > 0.5) and external prediction accuracy (r² > 0.6) .
  • Contour Maps : Analyze steric/electrostatic contributions to activity. For example, bulky substituents at the 6-position enhance MDA-MB-231 inhibition .
  • Experimental Validation : Synthesize new analogs predicted by the model and compare observed vs. predicted IC₅₀ values .

Q. What strategies resolve discrepancies between QSAR predictions and observed biological activities?

  • Methodological Answer :

  • Re-examine Descriptors : Ensure alignment between molecular descriptors (e.g., logP, polar surface area) and assay conditions .
  • Check Compound Stability : Degradation in DMSO or cell media may alter effective concentrations (e.g., use fresh stock solutions) .
  • Re-evaluate Assay Conditions : Optimize cell density, incubation time, and serum content to reduce variability .

Q. How do researchers investigate the mechanism of action of triazine derivatives in apoptosis induction?

  • Methodological Answer :

  • Flow Cytometry : Annexin V/PI staining quantifies apoptotic vs. necrotic cells.
  • Cell Cycle Analysis : Propidium iodide staining identifies G1/S/G2-M arrest (e.g., triazines inducing G2/M arrest in MDA-MB-231) .
  • Western Blotting : Detect caspase-3/9 activation and Bcl-2/Bax ratio changes .
  • Gene Expression Profiling : RNA-seq or qPCR to assess pathways like p53 or MAPK .

Q. What methodologies address solubility limitations of triazine derivatives in pharmacological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How are crystallographic data refined to resolve structural ambiguities in triazine derivatives?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K).
  • Hydrogen Placement : DFT-calculated positions for NH/CH groups.
  • Twinning Analysis : For twinned crystals, apply HKLF5 in SHELXL .
  • Validation : Check R-factor convergence (R1 < 0.05) and Flack parameter for chiral centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.